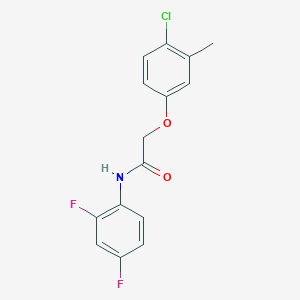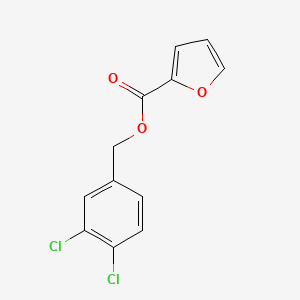![molecular formula C16H13FN2O B5800541 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol
Übersicht
Beschreibung
The compound “2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol” is a complex organic molecule that contains a pyrazole ring, a phenol group, and a fluorophenyl group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Phenols are aromatic compounds that contain a hydroxyl group attached to a benzene ring. Fluorophenyl groups are phenyl groups (a benzene ring minus one hydrogen) where one hydrogen atom is replaced by a fluorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as ultraviolet (UV), Fourier Transform Infrared (FTIR), Gas Chromatography Mass Spectroscopy (GC-MS), and 1D and 2D nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Pyrazole-containing compounds can undergo a variety of reactions, including multicomponent reactions, dipolar cycloadditions, and cyclocondensations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectral properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound has been utilized in the synthesis of structurally complex molecules. For instance, a study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on synthesizing and characterizing isostructural thiazoles related to the compound . Their research highlighted the compound's usefulness in creating materials suitable for structure determination via single-crystal diffraction, demonstrating its importance in molecular structure analysis (Kariuki et al., 2021).
Molecular Conformation Studies
Chopra, Mohan, Vishalakshi, and Row (2007) examined substituted pyrazolines, including compounds similar to 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol. Their work involved studying the conformation and crystal structure of these molecules, indicating the role of such compounds in understanding molecular conformations and interactions (Chopra et al., 2007).
Crystal Structure Elucidation
Another study by Loh, Quah, Chia, Fun, Sapnakumari, Narayana, and Sarojini (2013) synthesized and characterized the crystal structures of N-substituted pyrazolines, closely related to the compound in focus. Their research adds to the understanding of how the crystal structure of such compounds can be determined and utilized in broader chemical studies (Loh et al., 2013).
Antimicrobial Activity Research
Desai, Joshi, Rajpara, Vaghani, and Satodiya (2012) worked on synthesizing novel pyrazole-4-carbonitrile derivatives, including compounds similar to this compound, and evaluated their antimicrobial activity. This illustrates the potential use of such compounds in developing new antimicrobial agents (Desai et al., 2012).
Herbicidal Activity Investigation
Zhou, Xue, Wang, and Qu (2010) synthesized phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives, similar to the compound of interest, and evaluated their herbicidal activity. Their study suggests the potential application of such compounds in agricultural chemistry, particularly as herbicides (Zhou et al., 2010).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol” would depend on various factors, including its physical and chemical properties, how it’s used, and how much is used. It’s always important to handle chemicals safely, using appropriate personal protective equipment and following all relevant safety guidelines .
Zukünftige Richtungen
The future directions for research on “2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol” would likely depend on its potential applications. For example, if it shows promise as a drug, further studies might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
2-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-10-5-6-13(16(20)7-10)15-9-14(18-19-15)11-3-2-4-12(17)8-11/h2-9,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZJAZUPUBWDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)

![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)

![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)

![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)

![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5800559.png)